
4-Oxoadamantane-1-carboxamide
Descripción general
Descripción
4-Oxoadamantane-1-carboxamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide compounds, which are structurally related to 4-Oxoadamantane-1-carboxamide. These compounds are of interest due to their potential applications in pharmaceutical chemistry and crystal engineering .
Synthesis Analysis
The synthesis of carboxamide compounds can involve different strategies. For instance, the synthesis of 1,2,4-oxadiazole-3-carboxamide is achieved through an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, providing a high yield of the target compound at 92% . Another example is the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, which is conducted via a one-pot three-component condensation process catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA) .
Molecular Structure Analysis
The molecular structures of carboxamide derivatives are often characterized by their planarity and the presence of hydrogen bonding. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide features hydrogen bonds forming infinite chains along the b-axis direction . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide is essentially planar and exhibits intermolecular N-H...O hydrogen bonds .
Chemical Reactions Analysis
Carboxamide compounds can participate in various chemical reactions. The novel carboxamide-pyridine N-oxide synthon is used to assemble isonicotinamide N-oxide in a triple helix architecture and to synthesize cocrystals of barbiturate drugs . The domino-synthesis of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides involves a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide compounds are influenced by their molecular structure. The fluorescence properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides are notable, with the transformation leading to fluorescent compounds and the fluorescence quantum yield being measured . The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide .
Aplicaciones Científicas De Investigación
Regioselectivity in Medicinal Chemistry
4-Oxoquinolines, a class related to 4-Oxoadamantane-1-carboxamide, have shown significant importance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities such as antibacterial and antiviral effects. Research has employed computational methods to investigate the regioselective ethylation reactions of these compounds, highlighting their potential in developing targeted therapeutic agents (Batalha et al., 2019).
Fluorescence Properties for Chemical Sensing
Studies have also explored the fluorescence properties of 4-oxocarboxamide derivatives, indicating their potential use in chemical sensing and imaging applications. For instance, the conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles has been investigated for producing fluorescent compounds, which could have implications in developing new imaging tools or sensors (Ershov et al., 2015).
Synthesis and Biochemical Applications
The synthesis of 1,2,4-oxadiazole-3-carboxamide, a structure utilized extensively in pharmaceutical chemistry, represents another application area. A novel synthesis approach for this compound has been developed, offering a more efficient route for producing compounds containing 1,2,4-oxadiazole-3-carboxamide, potentially facilitating the discovery and development of new drugs (Du et al., 2021).
Antioxidant Activity in Drug Development
Compounds with carboxamide groups have been reported to exhibit antioxidant activities, which could be beneficial in reducing oxidative stress-related diseases. Research into 4-carboxamidobenzimidazole derivatives has identified molecules with potent PARP inhibitory and antioxidant activities, suggesting their use in therapeutic interventions against diseases caused by reactive oxygen species (Kálai et al., 2009).
Antimicrobial and Antibacterial Agents
The development of antimicrobial and antibacterial agents is another crucial application of 4-oxocarboxamides. Research into chromene-carboxamide derivatives has shown promising antibacterial activities, indicating the potential of these compounds in addressing bacterial infections and resistance (Chitreddy & Shanmugam, 2017).
Propiedades
IUPAC Name |
4-oxoadamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKQGUVLWVPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385763 | |
| Record name | 4-oxoadamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxoadamantane-1-carboxamide | |
CAS RN |
155396-16-0 | |
| Record name | 4-oxoadamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

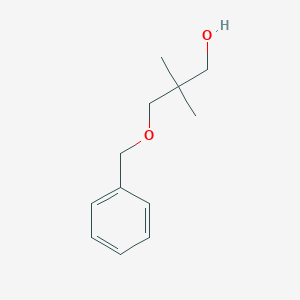
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

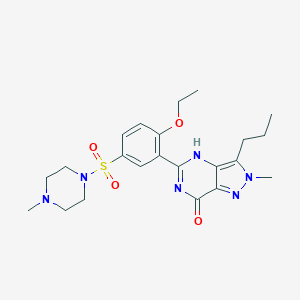

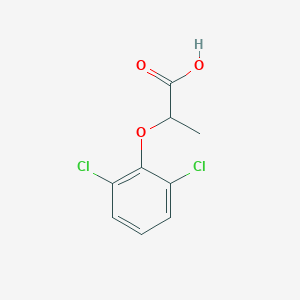
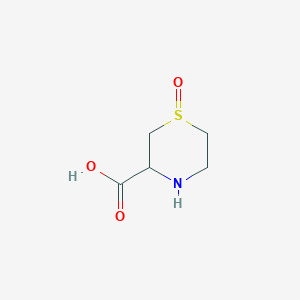

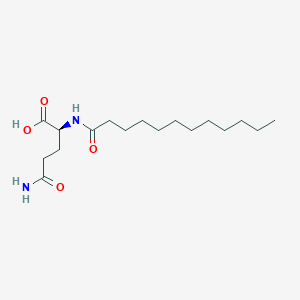
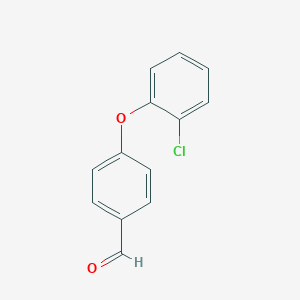
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)